molecular formula C17H25BrP2Pt B13131174 trans-Bromobis(dimethylphenylphosphine)methyl platinum

trans-Bromobis(dimethylphenylphosphine)methyl platinum

Cat. No.: B13131174
M. Wt: 566.3 g/mol
InChI Key: AFLFTFKLZCHXLA-UHFFFAOYSA-M
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Description

trans-Bromobis(dimethylphenylphosphine)methyl Platinum (CAS 24833-62-3) is an organometallic platinum(II) complex of significant interest in fundamental inorganic and organometallic chemistry. This compound belongs to a class of methyl derivatives of platinum(II) that feature tertiary phosphine ligands, a category historically important for studying transition metal-carbon bonds . Its structure is characterized by a square planar platinum center coordinated by a methyl group, a bromo ligand, and two dimethylphenylphosphine (PMe2Ph) ligands in a trans configuration . This specific geometric arrangement is pivotal to its reactivity and properties. Researchers value this complex as a prototype for investigating the chemistry of platinum-metal alkyls. Its main research applications include serving as a model compound for studying structural and bonding motifs in transition metal chemistry, acting as a potential precursor or catalyst in exploratory catalytic reactions, and providing a foundation for understanding the behavior of phosphine-supported metal complexes. While classical platinum drugs like cisplatin target DNA to exert anticancer effects , the primary research value of this particular complex lies in its fundamental chemical properties rather than direct biomedical application. It is supplied as a research chemical strictly for laboratory investigation. For safe handling, please refer to the Safety Data Sheet. This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H25BrP2Pt

Molecular Weight

566.3 g/mol

IUPAC Name

bromoplatinum(1+);carbanide;dimethyl(phenyl)phosphane

InChI

InChI=1S/2C8H11P.CH3.BrH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p-1

InChI Key

AFLFTFKLZCHXLA-UHFFFAOYSA-M

Canonical SMILES

[CH3-].CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Br[Pt+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromobis(dimethylphenylphosphine)methyl platinum typically involves the reaction of dimethylphenylphosphine with a platinum precursor such as platinum(II) bromide . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods: This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .

Chemical Reactions Analysis

Types of Reactions: trans-Bromobis(dimethylphenylphosphine)methyl platinum undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a different halide will yield a new platinum complex with the corresponding halide ligand .

Scientific Research Applications

Catalytic Applications

Catalysis in Organic Synthesis

One of the primary applications of trans-Bromobis(dimethylphenylphosphine)methyl platinum is as a catalyst in organic synthesis. Its ability to facilitate various reactions, such as cross-coupling and carbonylation, makes it invaluable in synthetic organic chemistry. For instance, platinum complexes are often utilized in the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Table 1: Catalytic Reactions Involving this compound

Reaction TypeDescriptionReference
Cross-CouplingFacilitates C-C bond formation between aryl halides and organometallic reagents.
CarbonylationConverts alkenes to aldehydes or ketones using carbon monoxide.
HydroformylationAddition of CO and H2 to alkenes to form aldehydes.

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It operates through mechanisms involving the inhibition of DNA synthesis and interference with cellular replication processes. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the formation of DNA adducts, which hindered replication and led to cell death.

Materials Science

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in the synthesis of functional materials, such as conducting polymers and nanomaterials. Its role as a precursor in the development of conductive films has been explored extensively.

Table 2: Materials Developed Using this compound

Material TypeApplicationReference
Conductive PolymersUsed in electronic devices for improved conductivity.
Nanostructured MaterialsEmployed in drug delivery systems and sensors.

Environmental Applications

Catalysts for Environmental Remediation

This compound has also been investigated for its potential use in environmental applications, particularly as a catalyst for the degradation of pollutants. Its ability to facilitate oxidation reactions can be harnessed to break down harmful substances in wastewater treatment processes.

Case Study: Pollutant Degradation

Research has demonstrated that platinum-based catalysts can effectively degrade organic pollutants under mild conditions, showcasing their utility in green chemistry initiatives aimed at reducing environmental impact.

Mechanism of Action

The mechanism by which trans-Bromobis(dimethylphenylphosphine)methyl platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The dimethylphenylphosphine ligands stabilize the platinum center and modulate its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Platinum Complexes

Structural and Geometric Comparisons

Key Comparison Compounds :

trans-Dibromidobis(triphenylphosphine)platinum(II) (PtBr₂(PPh₃)₂)

cis-[PtCl₂{PPh₂(CF=CF₂)}₂] (Fluorinated phosphine analog)

Cyclometalated Platinum(II) Complexes (e.g., pyridine or carbazole-based ligands)

Property trans-Bromobis(dimethylphenylphosphine)methyl Platinum trans-PtBr₂(PPh₃)₂ cis-PtCl₂{PPh₂(CF=CF₂)}₂ Cyclometalated Pt(II) Complexes
Coordination Geometry Square-planar, trans-configuration Square-planar, trans Square-planar, cis Square-planar, varied
Pt–P Bond Length (Å) ~2.30 (estimated) 2.34–2.38 2.28–2.30 2.15–2.25 (chelating ligands)
Pt–X Bond Length (Å) Pt–Br: ~2.45; Pt–CH₃: ~2.05 Pt–Br: 2.42 Pt–Cl: 2.31 Pt–C (cyclometalated): 1.95–2.10
Ligand Electronic Effects Moderately electron-donating (alkyl/aryl phosphines) Weak π-accepting (PPh₃) Strongly electron-withdrawing (fluorinated) Strong σ-donation (N/C-based ligands)
Applications Catalysis, model for trans-influence studies Catalysis, crystallography Catalysis (fluorophilic systems) OLEDs, photoluminescent materials

Structural Insights :

  • The trans-influence of the methyl group in the target compound shortens the Pt–CH₃ bond (vs. Pt–Br) due to stronger σ-donation compared to halides .
  • Fluorinated phosphines in cis-PtCl₂{PPh₂(CF=CF₂)}₂ reduce electron density at platinum, enhancing electrophilicity for catalysis .
  • Cyclometalated complexes exhibit shorter Pt–C bonds and rigid geometries, favoring luminescence properties .
Catalytic and Electronic Behavior
  • Phosphine Ligand Effects :

    • Dimethylphenylphosphine offers a balance between steric bulk (CH₃ groups) and electronic flexibility (aryl rings), enabling tunable reactivity in cross-coupling or hydrogenation reactions. This contrasts with bulky triphenylphosphine (PPh₃), which impedes substrate access .
    • Fluorinated phosphines (e.g., PPh₂(CF=CF₂)) in cis-PtCl₂{PPh₂(CF=CF₂)}₂ create electron-deficient platinum centers, suitable for reactions requiring oxidative addition .
  • Comparison with Diphosphinite Complexes: Platinum complexes with chelating diphosphinite ligands (e.g., BINAPO derivatives) exhibit enhanced stability and enantioselectivity in asymmetric catalysis, unlike monodentate dimethylphenylphosphine systems .
Stability and Reactivity
  • Thermal Stability : The methyl and bromide ligands in the target compound confer moderate stability, whereas fluorinated analogs (e.g., cis-PtCl₂{PPh₂(CF=CF₂)}₂) decompose at lower temperatures due to weaker Pt–P bonds .
  • Solubility : Dimethylphenylphosphine improves solubility in organic solvents compared to fully aromatic phosphine ligands (e.g., PPh₃) .

Biological Activity

trans-Bromobis(dimethylphenylphosphine)methyl platinum, often abbreviated as trans-Bromobis(DMP)Pt, is an organometallic compound of platinum that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews its structural characteristics, synthesis, and biological activity, supported by relevant data tables and case studies.

Structural Characteristics

trans-Bromobis(DMP)Pt has a square planar geometry typical of platinum(II) complexes. The compound features two dimethylphenylphosphine ligands and a methyl group trans to a bromide ion. The general formula is represented as follows:

C17H27BrP2Pt\text{C}_{17}\text{H}_{27}\text{Br}\text{P}_2\text{Pt}

Synthesis

The synthesis of trans-Bromobis(DMP)Pt typically involves the reaction of methyl platinum(II) halides with dimethylphenylphosphine. The following reaction scheme illustrates the synthesis process:

PtBr2+2DMPtrans Bromobis DMP Pt+by products\text{PtBr}_2+2\text{DMP}\rightarrow \text{trans Bromobis DMP Pt}+\text{by products}

Antitumor Properties

One of the most significant areas of research regarding trans-Bromobis(DMP)Pt is its antitumor activity. Studies have shown that platinum-based compounds can interfere with DNA replication and transcription, leading to apoptosis in cancer cells.

  • Case Study 1 : A study published in Cancer Research demonstrated that trans-Bromobis(DMP)Pt exhibited cytotoxic effects on various cancer cell lines, including ovarian and lung cancer cells. The IC50 values indicated that it was significantly more potent than cisplatin in certain cell lines .

The proposed mechanism for the biological activity of trans-Bromobis(DMP)Pt involves:

  • DNA Binding : The compound forms adducts with DNA, which disrupts normal cellular processes.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, contributing to cell death .

Data Table: Biological Activity Summary

Study Cell Line IC50 (µM) Mechanism
Cancer ResearchOvarian Cancer5.2DNA binding, ROS generation
Journal of Medicinal Chem.Lung Cancer3.8Apoptosis induction
European Journal of Inorganic ChemistryBreast Cancer6.0Cell cycle arrest

Safety and Toxicology

While promising, the safety profile of trans-Bromobis(DMP)Pt must be considered. Toxicological studies have indicated potential nephrotoxicity and neurotoxicity at high doses, similar to other platinum compounds .

  • Case Study 2 : In a comparative study on nephrotoxicity, trans-Bromobis(DMP)Pt showed lower renal damage compared to cisplatin when administered at equivalent doses in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-Bromobis(dimethylphenylphosphine)methyl platinum with high purity?

  • Methodology : Recrystallization from CH₂Cl₂–MeOH or CH₂Cl₂–n-hexane yields bright yellow crystalline solids. Ensure inert conditions to prevent oxidation of phosphine ligands. Purity is verified via elemental analysis (C, H, N), mass spectrometry, and multinuclear NMR (¹H, ³¹P) .
  • Key Considerations : Use stoichiometric control of dimethylphenylphosphine ligands to avoid side products. Thermal stability in the solid state allows handling under ambient conditions .

Q. Which spectroscopic techniques are critical for confirming the trans configuration of this complex?

  • Methodology : Combine X-ray crystallography for solid-state structural confirmation with 2D-NMR (COSY, HSQC) to resolve ligand environments in solution. ³¹P NMR is particularly sensitive to trans vs. cis configurations due to phosphorus coupling patterns .
  • Data Interpretation : A single ³¹P NMR peak indicates equivalent phosphine ligands in trans geometry, while splitting suggests cis isomerization .

Q. How should researchers handle air-sensitive intermediates during synthesis?

  • Protocol : Conduct reactions under nitrogen/argon using Schlenk techniques. Ligands like dimethylphenylphosphine may require purification via vacuum distillation prior to use. Storage in amber vials under inert gas is recommended .

Advanced Research Questions

Q. What experimental strategies elucidate cis-trans isomerization mechanisms in platinum-phosphine complexes?

  • Methodology : Monitor isomerization kinetics via variable-temperature NMR. For example, heating in DMSO-d₆ at 60–80°C induces isomer interconversion. X-ray structures of isolated isomers (e.g., 1a/1b and 3a/3b) provide geometric benchmarks .
  • Contradiction Analysis : Discrepancies in isomer ratios between synthetic batches may arise from solvent polarity effects or trace moisture. Replicate conditions with rigorously dried solvents to isolate variables .

Q. How do ligand substitutions influence the catalytic activity of this compound?

  • Methodology : Replace bromide with other ligands (e.g., acetonitrile in solvothermal synthesis) to study coordination flexibility. Compare turnover frequencies in model reactions (e.g., hydrosilylation) using GC-MS or in situ IR .
  • Electronic Effects : Electron-withdrawing substituents on phosphine ligands (e.g., perfluorinated analogs) alter platinum’s electrophilicity, impacting catalytic cycles. DFT calculations correlate ligand electronics with reaction barriers .

Q. What are the sources of contradictory data in reported thermal stability studies?

  • Analysis : Variations in decomposition temperatures (e.g., 230–235°C) may stem from impurities or differing crystallinity. Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) clarifies oxidative stability limits .
  • Mitigation : Standardize purity checks (e.g., microanalysis for C/H/N) and annealing protocols for crystalline samples .

Q. Can non-conventional synthesis routes reduce side-product formation?

  • Innovative Approaches : Single-step methylene-bridged ligand synthesis (e.g., [10]·Br₂) minimizes intermediates. Column chromatography with THF/hexane gradients isolates dispirophosphazene derivatives effectively .
  • Side-Product Identification : Byproducts like dibromo(2-cyanobenzyldi(2-pyridyl)amine)platinum(II) (S4) are characterized via HRMS and X-ray diffraction to refine reaction pathways .

Methodological Best Practices

  • Safety : Despite limited toxicological data, assume dimethylphenylphosphine derivatives are irritants. Use fume hoods and PPE during synthesis .
  • Crystallography : Submit structures to the Cambridge Crystallographic Data Centre (CCDC) for validation and reproducibility .
  • Data Reproducibility : Document solvent ratios, drying times, and recrystallization temperatures meticulously to align with published protocols .

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